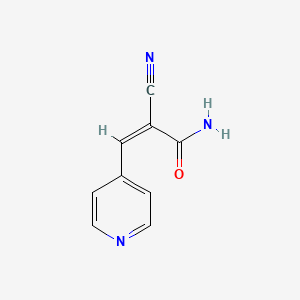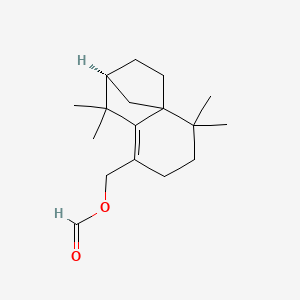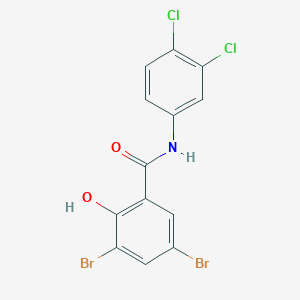
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of bromine and chlorine atoms attached to a benzamide core. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or brominating agents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzamides. Substitution reactions result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzoic acid
- 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzyl alcohol
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
6548-90-9 |
|---|---|
Formule moléculaire |
C13H7Br2Cl2NO2 |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br2Cl2NO2/c14-6-3-8(12(19)9(15)4-6)13(20)18-7-1-2-10(16)11(17)5-7/h1-5,19H,(H,18,20) |
Clé InChI |
HSJJJXWXNJGTJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
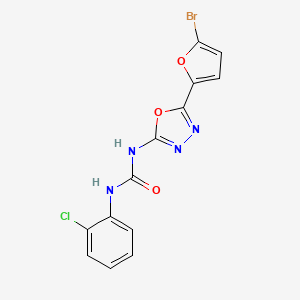
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

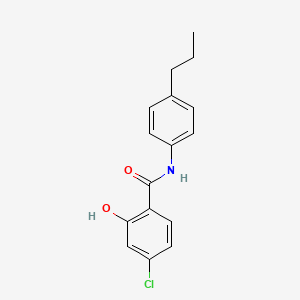

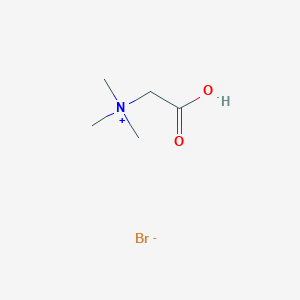


![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
